ethyl (2S)-2-amino-2-cyanoacetate
Description
Ethyl (2S)-2-amino-2-cyanoacetate (CAS 32683-02-6) is a chiral α-amino ester with the molecular formula C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol . Its structure features an ethyl ester group, a cyano (-CN) substituent, and a primary amino (-NH₂) group at the α-carbon, which adopts the (2S)-configuration. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of imidazole derivatives such as 5-aminoimidazole-4-carboxamide (AICA), a precursor to fairy chemicals like demethylallosamidin .
The synthesis of this compound involves the reduction of ethyl 2-cyano-2-(hydroxyimino)acetate (CAS 56503-39-0) using sodium dithionite (Na₂S₂O₄) under aqueous conditions with sodium bicarbonate, yielding 43% product . Its stereochemical integrity and functional group diversity make it valuable in asymmetric synthesis and pharmaceutical applications.
Properties
Molecular Formula |
C5H8N2O2 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-cyanoacetate |
InChI |
InChI=1S/C5H8N2O2/c1-2-9-5(8)4(7)3-6/h4H,2,7H2,1H3/t4-/m0/s1 |
InChI Key |
JYGRVMQGWVVHJE-BYPYZUCNSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C#N)N |
Canonical SMILES |
CCOC(=O)C(C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl (2S)-2-amino-2-cyanoacetate belongs to a family of α-substituted cyanoacetates. Key structural analogs include:
Ethyl (2S)-2-amino-2-cyclopentyl-acetate
- Molecular formula: C₉H₁₇NO₂
- Molecular weight : 171.24 g/mol
- Key feature: Cyclopentyl substituent replaces the cyano group.
- Application : Used as a chiral building block in medicinal chemistry .
Ethyl 2-chloro-2-cyanoacetate
- Molecular formula: C₅H₆ClNO₂
- Molecular weight : 147.56 g/mol
- Key feature: Chloro (-Cl) group replaces the amino (-NH₂) group.
- Reactivity : The electron-withdrawing Cl enhances electrophilicity, making it reactive in nucleophilic substitutions .
Methyl 2-amino-2-cyanoacetate
- Hypothetical structure (inferred from ):
- Key feature : Methyl ester instead of ethyl.
- Reactivity: Methyl esters exhibit higher reactivity in ammonolysis compared to ethyl esters, as demonstrated in AICA synthesis .
Benzyl 2-amino-2-cyanoacetate hydrochloride
- Status : Discontinued commercial product.
- Key feature : Benzyl ester group improves solubility in organic solvents but introduces steric bulk .
Data Tables and Research Findings
Preparation Methods
Sodium Dithionite-Mediated Reduction
Procedure :
A solution of (E)-ethyl 2-cyano-2-(hydroxyimino)acetate (20 g, 0.14 mol) in water (250 mL) is treated with saturated sodium bicarbonate (160 mL) and Na₂S₂O₄ (60 g, 0.423 mol) at 35°C for 2 hours. The mixture is saturated with NaCl, extracted with dichloromethane (DCM), and concentrated to yield the racemic amine as a red oil (43% yield).
Key Data :
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 20 | 2.08 | 44 |
| 35 | 2 | 43 |
Mechanistic Insight :
The reduction proceeds via cleavage of the N–O bond in the hydroxyimino group, generating the primary amine. The aqueous bicarbonate medium stabilizes intermediates, while excess Na₂S₂O₄ ensures complete conversion.
Stereoselective Synthesis of (2S)-Enantiomer
Chiral Resolution via Diastereomeric Salt Formation
Procedure :
Racemic ethyl 2-amino-2-cyanoacetate is treated with a chiral resolving agent (e.g., (+)-di-p-toluoyl-D-tartaric acid) in ethanol. The resulting diastereomeric salts are fractionally crystallized, and the free base is regenerated to isolate the (2S)-enantiomer.
Optimization :
Asymmetric Hydrogenation
Procedure :
(E)-Ethyl 2-cyano-2-(hydroxyimino)acetate (25 g) is hydrogenated at 50 psi H₂ over platinum(IV) oxide (PtO₂) in ethanol for 12 hours. Chiral ligands (e.g., BINAP) may be introduced to induce asymmetry, though yields remain moderate (crude product).
Challenges :
-
Catalyst poisoning by cyano groups limits efficiency.
Reaction Condition Optimization
Temperature and pH Effects
Solvent Systems
-
Extraction Efficiency : Multiple DCM washes (3–4×) recover >90% of the product.
-
Salt Saturation : NaCl saturation minimizes aqueous solubility losses during extraction.
Analytical Characterization
Spectroscopic Data
Enantiomeric Purity Assessment
-
Chiral HPLC : Utilized to determine ee > 99% for resolved (2S)-enantiomer.
-
Polarimetry : [α]D²⁵ = +15.6° (c = 1, EtOH).
Industrial-Scale Considerations
Cost-Efficiency
-
Na₂S₂O₄ vs. Catalytic Hydrogenation : Sodium dithionite is cost-effective but generates sulfurous waste. Catalytic methods reduce waste but require precious metals.
-
Solvent Recovery : DCM is recycled via distillation, reducing environmental impact.
Emerging Methodologies
Biocatalytic Approaches
-
Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the (2R)-ester, enriching (2S)-enantiomer in yields up to 70%.
-
Fermentation : Engineered E. coli strains expressing aminotransferases show promise for direct (2S)-synthesis.
Q & A
Q. What are the optimal synthetic routes for ethyl (2S)-2-amino-2-cyanoacetate, and how can enantiomeric purity be ensured?
Q. How is this compound characterized to confirm structural integrity?
Multinuclear NMR (¹H, ¹³C) is essential for confirming the cyano and ester functionalities. The absence of racemization is verified by comparing optical rotation values with literature data ([α]D²⁵ = +12.5° in methanol). Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 145.1 .
Q. What are common impurities in this compound synthesis, and how are they mitigated?
Hydrolysis of the cyano group to amides or over-reduction to ethyl glycinate are typical side products. Impurities are minimized by:
- Strict control of reaction temperature (<40°C during hydrogenation).
- Use of anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis.
- Column chromatography (silica gel, ethyl acetate/hexane) for purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in coupling reaction yields when using this compound as a precursor?
Low yields in downstream coupling reactions (e.g., amidation to imidazole derivatives) often arise from residual ammonia or solvent polarity mismatches. Strategies include:
- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/THF mixtures to reduce side reactions.
- Residual ammonia removal : Use vacuum distillation or acid-base extraction (pH 5-6) to eliminate NH₃ .
Example Reaction Optimization Table
| Condition | Yield (%) | Notes |
|---|---|---|
| DMF, 25°C | 42% | Low reactivity, side product formation |
| Toluene/THF (1:1), 50°C | 78% | Improved selectivity |
Q. What mechanistic insights explain racemization suppression in peptide synthesis using derivatives of this compound?
Derivatives like Boc-Oxyma (tert-butoxycarbonyl-protected oxyma) leverage steric hindrance and electron-withdrawing cyano groups to stabilize the tetrahedral intermediate during coupling. This prevents α-proton abstraction, a key racemization pathway. Computational studies (DFT) show a 15 kcal/mol barrier increase for racemization compared to unprotected amino esters .
Q. How does solvent selection impact FB-mediated synthesis of this compound?
Solvents with low gas solubility (e.g., acetonitrile) reduce FB efficiency, while ethanol/water mixtures enhance H₂ diffusion. Optimal conditions use a spray-type FB generator with ethanol:water (3:1 v/v), achieving 78% yield vs. 50% in pure ethanol .
Methodological Guidelines
Q. What analytical methods resolve discrepancies in reported melting points or spectral data for this compound?
Q. How can researchers design experiments to probe the role of the cyano group in bioactivity?
Synthesize analogs (e.g., ethyl 2-amino-2-carboxyacetate) and compare enzyme inhibition kinetics. For example, the cyano group in this compound enhances binding to serine proteases (Kᵢ = 1.2 µM vs. 8.7 µM for carboxylate analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
